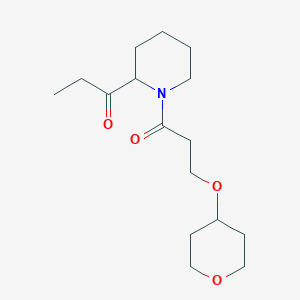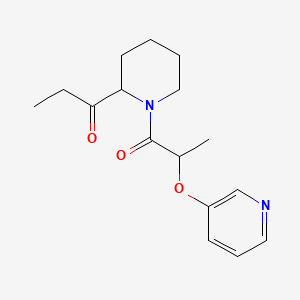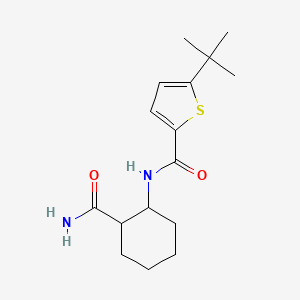![molecular formula C15H14F2N4O B6971630 1-(2-amino-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-2-(3,4-difluorophenyl)ethanone](/img/structure/B6971630.png)
1-(2-amino-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-2-(3,4-difluorophenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-amino-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-2-(3,4-difluorophenyl)ethanone is a complex organic compound characterized by its unique structure, which includes a pyrido[4,3-d]pyrimidin core and a difluorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrido[4,3-d]pyrimidin core. One common approach is the cyclization of appropriate precursors, such as aminopyrimidines, under specific reaction conditions. The difluorophenyl group is then introduced through a subsequent reaction, often involving electrophilic aromatic substitution.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow chemistry or batch processes. These methods ensure the efficient production of the compound while maintaining high purity and yield. Advanced techniques such as microwave-assisted synthesis and green chemistry principles are also employed to enhance the sustainability and efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst or using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic aromatic substitution reactions are often performed using reagents such as bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
This compound has shown promise in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is being explored for its therapeutic potential in treating various diseases, such as infections and cancer.
Industry: The compound's unique properties make it valuable in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and the biological system .
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 1-(2-amino-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-2-(3,4-difluorophenyl)ethanone stands out due to its unique structure and potential applications. Similar compounds may include other pyrido[4,3-d]pyrimidin derivatives or difluorophenyl-containing molecules. These compounds may share some biological activities but differ in their chemical properties and specific uses.
Eigenschaften
IUPAC Name |
1-(2-amino-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-2-(3,4-difluorophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N4O/c16-11-2-1-9(5-12(11)17)6-14(22)21-4-3-13-10(8-21)7-19-15(18)20-13/h1-2,5,7H,3-4,6,8H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEODETCXJUDNKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=C(N=C21)N)C(=O)CC3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-(ethoxymethyl)pyrrolidine-1-carbonyl]-N-(4-ethoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B6971562.png)
![1-[1-[2-(Furan-3-yl)acetyl]piperidin-2-yl]propan-1-one](/img/structure/B6971563.png)
![[2-[(1-Cyclopentylpyrazol-3-yl)methylamino]phenyl]-(3-hydroxypiperidin-1-yl)methanone](/img/structure/B6971564.png)

![1-[1-(4-Ethylpyridine-2-carbonyl)piperidin-2-yl]propan-1-one](/img/structure/B6971572.png)

![3-(3,5-dimethylpyrazol-1-yl)-1-[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]butan-1-one](/img/structure/B6971581.png)

![2-[2-[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]-2-oxoethyl]-3H-isoindol-1-one](/img/structure/B6971597.png)
![[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]-(6-methoxy-3,4-dihydro-2H-chromen-3-yl)methanone](/img/structure/B6971600.png)
![2-(furan-3-yl)-1-[3-(6-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]ethanone](/img/structure/B6971606.png)

![5-(4-Cyclopropyl-1,3-thiazol-2-yl)-6-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B6971649.png)
